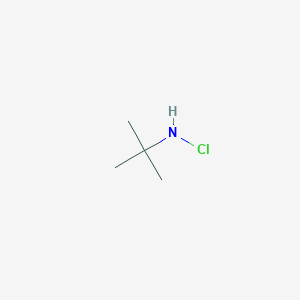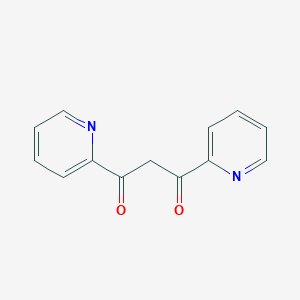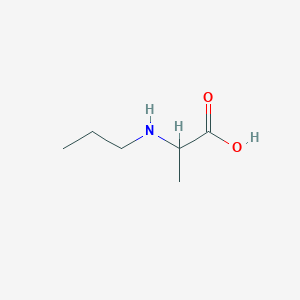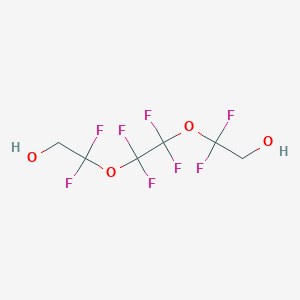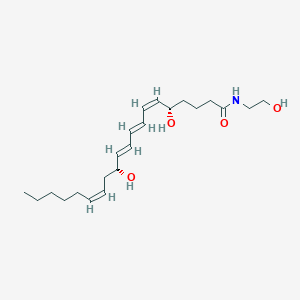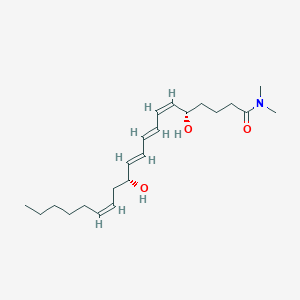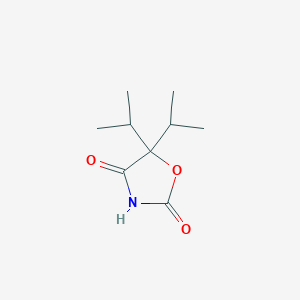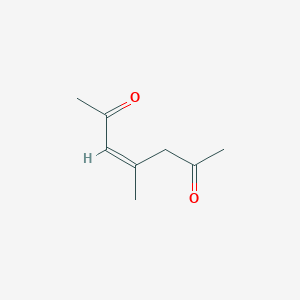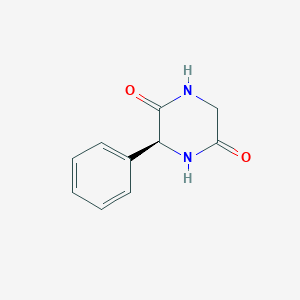
(3S)-3-phenylpiperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-phenylpiperazine-2,5-dione, commonly known as phenylpiperazine, is a heterocyclic organic compound that is widely used in scientific research. It is a versatile compound that has been used in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用機序
The mechanism of action of phenylpiperazine is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including serotonin, dopamine, and noradrenaline. It has been shown to bind to various receptors, including 5-HT1A, 5-HT2A, and D2 receptors. It has also been shown to inhibit the reuptake of serotonin and dopamine.
生化学的および生理学的効果
Phenylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to increased mood and decreased anxiety. It has also been shown to have antipsychotic and antidepressant effects. In addition, phenylpiperazine has been shown to have analgesic and anti-inflammatory effects.
実験室実験の利点と制限
Phenylpiperazine has several advantages for lab experiments. It is a versatile compound that can be easily synthesized and modified. It has also been extensively studied, and its mechanism of action is well understood. However, it also has some limitations. It has been shown to have low selectivity for various receptors, leading to off-target effects. It has also been shown to have poor pharmacokinetic properties, including low bioavailability and rapid metabolism.
将来の方向性
There are several future directions for the study of phenylpiperazine. One direction is the development of more selective and potent phenylpiperazine derivatives that target specific receptors. Another direction is the study of the pharmacokinetic properties of phenylpiperazine and the development of prodrugs that can improve its bioavailability. Additionally, the study of the structure-activity relationship of phenylpiperazine derivatives can lead to the development of new drugs with improved efficacy and fewer side effects.
合成法
Phenylpiperazine can be synthesized using various methods, including the Hantzsch reaction, Buchwald-Hartwig amination, and reductive amination. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Buchwald-Hartwig amination involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. Reductive amination involves the condensation of an aldehyde or a ketone with an amine in the presence of a reducing agent.
科学的研究の応用
Phenylpiperazine has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been used as a scaffold for the synthesis of various bioactive compounds, including antipsychotics, antidepressants, and anxiolytics. It has also been used as a ligand for various receptors, including serotonin receptors, dopamine receptors, and adrenergic receptors. In addition, phenylpiperazine has been used as a tool for studying the structure-activity relationship of various compounds.
特性
CAS番号 |
134521-82-7 |
|---|---|
製品名 |
(3S)-3-phenylpiperazine-2,5-dione |
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC名 |
(3S)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C10H10N2O2/c13-8-6-11-10(14)9(12-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,11,14)(H,12,13)/t9-/m0/s1 |
InChIキー |
CVXXCIJNZNETDW-VIFPVBQESA-N |
異性体SMILES |
C1C(=O)N[C@H](C(=O)N1)C2=CC=CC=C2 |
SMILES |
C1C(=O)NC(C(=O)N1)C2=CC=CC=C2 |
正規SMILES |
C1C(=O)NC(C(=O)N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




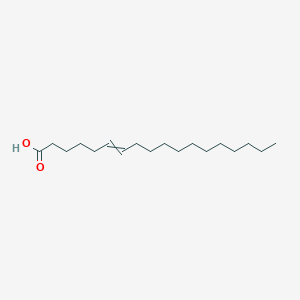
![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)
![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)
